molecular formula C23H34F3NO5S B144698 20,20,20-Trifluoroleukotriene E4 CAS No. 131074-64-1

20,20,20-Trifluoroleukotriene E4

Cat. No.: B144698
CAS No.: 131074-64-1
M. Wt: 493.6 g/mol
InChI Key: KOJLKTXOQDHBBV-LGOCROHXSA-N
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Description

However, the evidence highlights related fluorinated leukotrienes and structural analogs, such as 20,20,20-Trifluoroleukotriene B4 (LTB₄) and derivatives of leukotriene E4 (LTE₄), including 20-hydroxy-LTE4 and 20-COOH-LTE4. These analogs offer insights into the role of fluorination and functional group modifications in altering metabolic stability, receptor interactions, and biological activity .

Leukotrienes (LTs) are eicosanoids derived from arachidonic acid, playing critical roles in inflammation and immune responses. Fluorination at specific positions (e.g., C20) is a common strategy to enhance metabolic stability by resisting enzymatic degradation, as demonstrated in studies on trifluorinated LTB₄ analogs . While LTE₄ is a cysteinyl leukotriene involved in prolonged inflammatory responses, its fluorinated or hydroxylated derivatives remain less characterized in the literature provided.

Properties

CAS No.

131074-64-1

Molecular Formula

C23H34F3NO5S

Molecular Weight

493.6 g/mol

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-(2-amino-2-carboxyethyl)sulfanyl-20,20,20-trifluoro-5-hydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C23H34F3NO5S/c24-23(25,26)16-11-9-7-5-3-1-2-4-6-8-10-14-20(33-17-18(27)22(31)32)19(28)13-12-15-21(29)30/h2-6,8,10,14,18-20,28H,1,7,9,11-13,15-17,27H2,(H,29,30)(H,31,32)/b4-2-,5-3-,8-6+,14-10+/t18?,19-,20+/m0/s1

InChI Key

KOJLKTXOQDHBBV-LGOCROHXSA-N

SMILES

C(CCC(F)(F)F)CC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N

Isomeric SMILES

C(CCC(F)(F)F)C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)N

Canonical SMILES

C(CCC(F)(F)F)CC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N

Synonyms

20,20,20-trifluoroleukotriene E4
omega-F3-LTE4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

20,20,20-Trifluoroleukotriene B4 vs. Native LTB4

The trifluoro substitution at C20 in LTB₄ significantly alters its properties compared to the native compound:

Property LTB₄ (Native) 20,20,20-Trifluoro-LTB₄ References
Metabolic Stability Rapidly degraded by β-oxidation Resists β-oxidation; prolonged half-life
Synthesis Derived from arachidonic acid Synthesized from 20,20,20-trifluoroarachidonic acid
Biological Activity Potent chemoattractant for neutrophils Retains chemoattractant activity but with reduced potency
Application Short-lived inflammatory mediator Used to study prolonged LTB₄ signaling and IgG-mediated synthesis

This modification demonstrates that fluorination enhances metabolic stability without completely abolishing biological function, making it valuable for mechanistic studies .

20-Hydroxy-LTE4 and 20-COOH-LTE4

LTE₄ derivatives with hydroxyl or carboxyl groups at C20 exhibit distinct structural and functional differences:

Property LTE₄ (Native) 20-Hydroxy-LTE4 20-COOH-LTE4 References
Molecular Formula C₂₃H₃₇NO₆S C₂₃H₃₇NO₇S C₂₀H₂₉NO₈S
Functional Group Terminal carboxylic acid C20 hydroxylation C20 carboxylation
Mass (Da) 455.610 (avg) 455.234 (exact) 469.213 (exact)
Biological Role Prolonged bronchoconstriction Potential anti-inflammatory metabolite Unknown; structural similarity suggests altered receptor affinity

12-Oxo-20-Trihydroxy-LTB4

This oxidized LTB₄ metabolite highlights the impact of functional group diversity:

  • Structure : Contains a 12-keto group and three hydroxyl groups at C20 .
  • Activity : Less pro-inflammatory than LTB₄, suggesting oxidation reduces potency .
  • Metabolism : Formed via lipoxygenase pathways, illustrating enzymatic versatility in modifying leukotriene scaffolds .

Key Research Findings and Implications

Fluorination Enhances Stability : The trifluoro-LTB₄ analog’s resistance to β-oxidation underscores fluorination as a viable strategy for developing stable LT analogs for therapeutic research .

Functional Group Modifications Alter Activity : Hydroxylation or carboxylation at C20 in LTE₄ derivatives may modulate receptor interactions, though further studies are needed to confirm this .

Oxidation Reduces Pro-Inflammatory Effects : The 12-oxo-20-trihydroxy-LTB₄ metabolite demonstrates how enzymatic modifications can attenuate inflammatory activity .

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